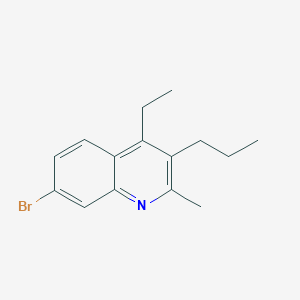![molecular formula C12H13F4N B13254994 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B13254994.png)
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)phenylpiperidine.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, and in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety when handling fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
- 4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine hydrochloride
- 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride
Uniqueness
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. These features enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H13F4N |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
4-fluoro-4-[2-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H13F4N/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)12(14,15)16/h1-4,17H,5-8H2 |
InChI Key |
KCVHAPMAAYEFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


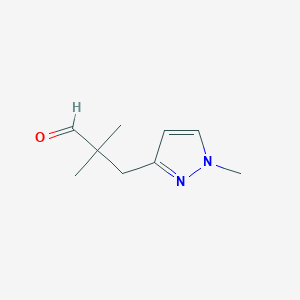
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
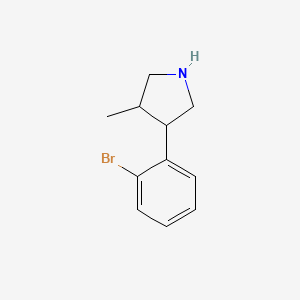
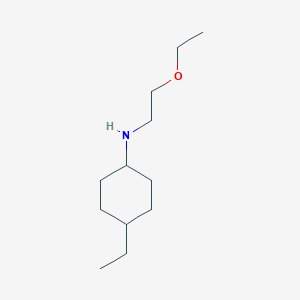
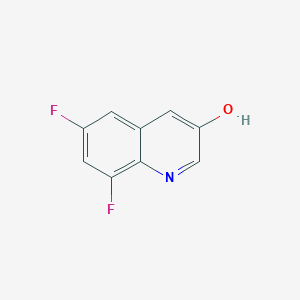
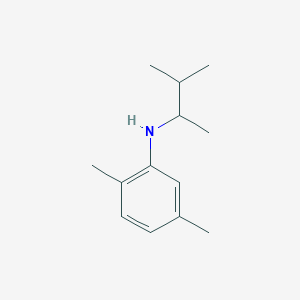
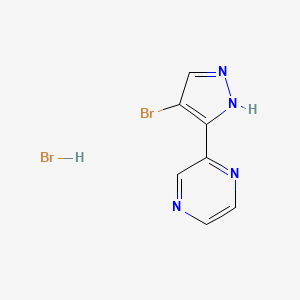
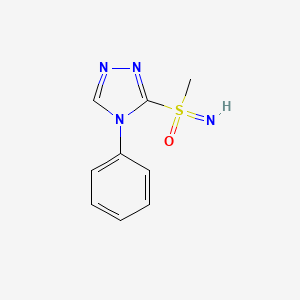
![4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13254962.png)
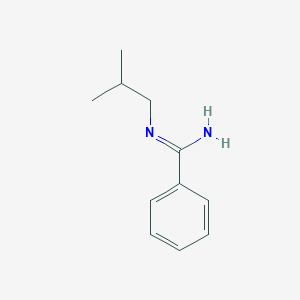
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide](/img/structure/B13254978.png)
![N,N-Bis(propan-2-yl)-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13254986.png)
